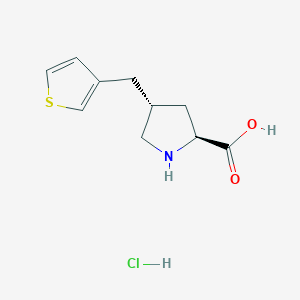

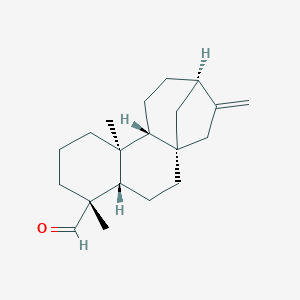

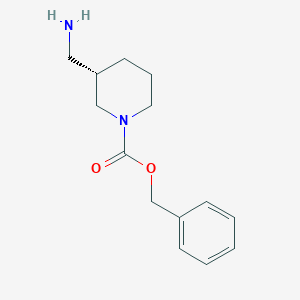

(2S,4R)-4-(噻吩-3-基甲基)吡咯烷-2-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of molecules that have been extensively researched for their chemical and biological properties. Such compounds, featuring pyrrolidine rings and thiophene units, are of interest in the development of pharmaceuticals and materials due to their unique structural characteristics.

Synthesis Analysis

Synthesis of structurally related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of pyridine and pyrrolidine derivatives involves strategic functionalization and ring closure reactions, highlighting the complexity and versatility of synthetic approaches in this chemical domain (Al‐Refai et al., 2016).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's properties and reactivity. X-ray crystallography provides detailed insights, revealing the arrangement of atoms within the molecule and its stereochemistry. For example, studies have detailed the crystal structures of related compounds, showcasing the importance of molecular geometry in defining the compound's physical and chemical properties (Castiñeiras et al., 2018).

Chemical Reactions and Properties

Chemical reactivity studies involve examining how these compounds participate in various chemical transformations. This includes reactions such as ring-opening, functional group interconversions, and complexation with metals, which are essential for further derivatization or application of these molecules (Gazizov et al., 2015).

科学研究应用

流感神经氨酸酶抑制

(Wang et al., 2001) 探索了吡咯烷衍生物的潜力,这些衍生物在结构上类似于(2S,4R)-4-(噻吩-3-基甲基)吡咯烷-2-羧酸盐酸盐,作为流感神经氨酸酶的抑制剂。他们发现这些化合物,特别是A-192558,显示出对神经氨酸酶活性的强效抑制,表明其对抗流感的治疗潜力。

抗癌活性

2013年,(Kumar et al.) 对哌嗪-2,6-二酮衍生物进行了研究,这些衍生物在结构上与感兴趣的化合物相关,并评估了它们的抗癌活性。合成的化合物显示出有希望的抗癌效果,表明这类化合物在癌症治疗中的潜力。

缓蚀作用

(Chaitra et al., 2016) 进行了一项关于噻唑基吡啶衍生物的研究,这些衍生物与问题中的化合物具有结构相似性,用于评估它们抑制腐蚀的能力。他们发现这些化合物能有效保护钢表面免受腐蚀,表明其在工业应用中的潜在价值。

抗菌活性

(El-Gamal et al., 2011) 进行了关于头孢噻肟类似物的研究,这些类似物在结构上与(2S,4R)-4-(噻吩-3-基甲基)吡咯烷-2-羧酸盐酸盐相关。他们合成并评估了新的美罗培南类似物对各种细菌菌株的抗菌活性,突显了这类化合物在对抗细菌感染中的潜力。

量子化学分析

2020年,(Devi et al.) 进行了关于吡咯烷衍生物的量子化学分析的研究。他们的研究为了解类似于(2S,4R)-4-(噻吩-3-基甲基)吡咯烷-2-羧酸盐酸盐的化合物的分子性质和反应性提供了见解,表明这类研究在理解这些分子的化学行为方面的重要性。

属性

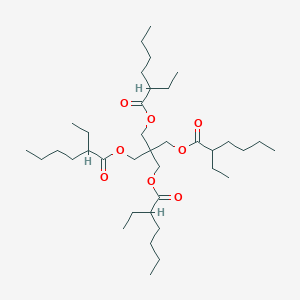

IUPAC Name |

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7;/h1-2,6,8-9,11H,3-5H2,(H,12,13);1H/t8-,9+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGBKFAJNTXLHH-RJUBDTSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CSC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)